methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate
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Overview
Description
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoate core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the hydroxymethyl group: This step involves the reduction of a formyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Esterification: The final step involves the esterification of the hydroxyl group with pivaloyl chloride to form the pivaloyloxy ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the ester groups may undergo hydrolysis to release active metabolites that exert their effects on target cells or tissues.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxybenzoate: Lacks the pivaloyloxy group, which may affect its reactivity and biological activity.
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(formyl)-2,4-dimethoxybenzoate: Contains a formyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-(hydroxymethyl)-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate is unique due to the presence of the pivaloyloxy group, which can influence its stability, reactivity, and potential biological activities. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C27H40O7 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-(hydroxymethyl)-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C27H40O7/c1-17(2)11-10-12-18(3)13-14-19-23(31-7)20(15-28)21(16-34-26(30)27(4,5)6)22(24(19)32-8)25(29)33-9/h11,13,28H,10,12,14-16H2,1-9H3/b18-13+ |
InChI Key |
YDCOKKCFQQFSIQ-QGOAFFKASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)CO)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C(C(=C1OC)C(=O)OC)COC(=O)C(C)(C)C)CO)OC)C)C |
Origin of Product |
United States |
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